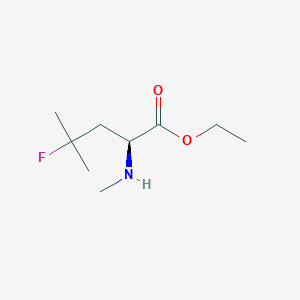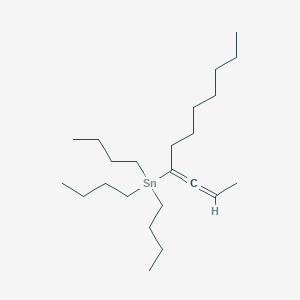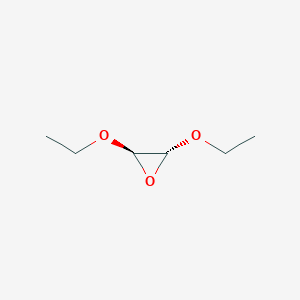![molecular formula C7H7ClN2O2S B14275460 Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide CAS No. 154697-84-4](/img/structure/B14275460.png)
Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno ring fused with a pyrimidine ring, which is further substituted with a chlorine atom, a methyl group, and two oxygen atoms forming a dioxide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic methods include:
Cyclization using formic acid: Heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones.
Cyclization using triethyl orthoformate: This method involves the use of triethyl orthoformate and a primary amine to achieve the desired cyclization.
Cyclization using dimethylformamide dimethylacetal (DMF-DMA): This reagent is used in combination with a primary amine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for thieno[3,4-d]pyrimidine derivatives often involve multi-step sequences, including key steps such as the Gewald reaction, Dieckmann-type cyclization, and Krapcho decarboxylation . These methods are designed to be efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Thieno[3,4-d]pyrimidine derivatives have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of thieno[3,4-d]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling and regulation . The inhibition of these kinases can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Thieno[2,3-d]pyrimidine: Known for its anti-inflammatory and analgesic properties.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine: Evaluated for its potential as a pharmacological inhibitor of kinases.
Uniqueness
Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the dioxide functionality enhances its reactivity and potential as a therapeutic agent.
Propriétés
Numéro CAS |
154697-84-4 |
|---|---|
Formule moléculaire |
C7H7ClN2O2S |
Poids moléculaire |
218.66 g/mol |
Nom IUPAC |
4-chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide |
InChI |
InChI=1S/C7H7ClN2O2S/c1-4-9-6-3-13(11,12)2-5(6)7(8)10-4/h2-3H2,1H3 |
Clé InChI |
ROKJRWYBJIUPMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(CS(=O)(=O)C2)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


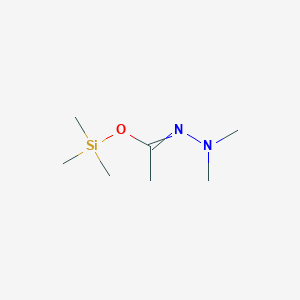
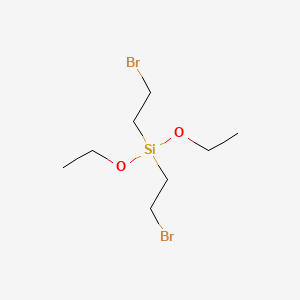

![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
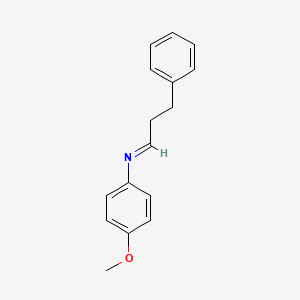
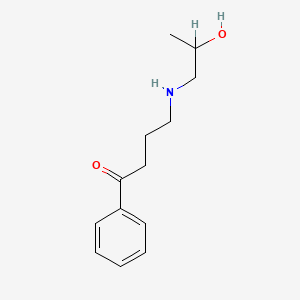
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
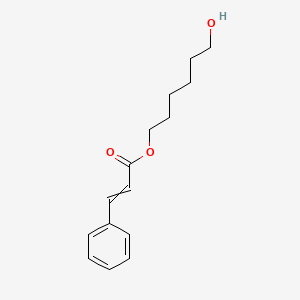
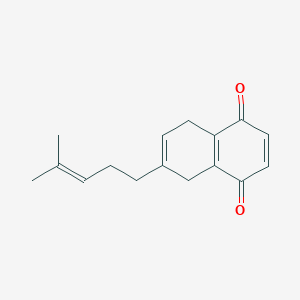
![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)
